Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 4-(2-Thienyl)Benzoyl Chloride: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of 4-(2-thienyl)benzoyl chloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its core properties, synthesis, and key applications, grounding our discussion in established chemical principles and field-proven insights.
4-(2-Thienyl)benzoyl chloride (CAS No. 181132-70-7) is a bifunctional organic compound that merges the structural features of a thiophene ring and a benzoyl chloride moiety.[1][2] This unique combination makes it a highly valuable building block. The thiophene ring is a common scaffold in many pharmaceuticals due to its ability to act as a bioisostere for a benzene ring and engage in various biological interactions.[3] The benzoyl chloride group, a derivative of benzoic acid, is a highly reactive acylating agent, enabling the straightforward introduction of the 4-(2-thienyl)benzoyl group into a wide range of molecules.[4][5] This reactivity is fundamental to constructing complex molecular architectures for novel drugs and advanced functional materials.[4][6]
Physicochemical and Structural Properties
Understanding the fundamental properties of 4-(2-thienyl)benzoyl chloride is crucial for its effective use in synthesis. The key data is summarized below.
| Property | Value | Reference |
| CAS Number | 181132-70-7 | [1][2] |
| Molecular Formula | C₁₁H₇ClOS | [1][2] |
| Molecular Weight | 222.69 g/mol | [2][7] |
| Melting Point | 113 °C | [8] |
| Canonical SMILES | C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl | [1][9] |
| InChIKey | WWIBCNCKODGBTI-UHFFFAOYSA-N | [1][9] |
| Appearance | Pale yellow crystals or powder | [10] |
Structure:
Caption: 2D Structure of 4-(2-Thienyl)Benzoyl Chloride.
Synthesis and Purification: A Two-Step Approach
The synthesis of 4-(2-thienyl)benzoyl chloride is most efficiently achieved via a two-step process: the initial construction of the biaryl carboxylic acid precursor, followed by its conversion to the target acyl chloride.
Step 1: Synthesis of 4-(2-Thienyl)benzoic Acid via Suzuki-Miyaura Coupling
Causality: The Suzuki-Miyaura cross-coupling reaction is the method of choice for forming the C-C bond between the thiophene and benzene rings.[11] This palladium-catalyzed reaction is renowned for its mild conditions, high yields, and exceptional tolerance of various functional groups, including the carboxylic acid moiety, which is crucial for the subsequent step.[11] We select 2-bromothiophene and 4-carboxyphenylboronic acid as commercially available and reactive coupling partners.
Caption: Workflow for the Synthesis of 4-(2-Thienyl)benzoic Acid.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), add the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).[12] Self-Validation: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 90°C for 12 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, partition the mixture between ether and water.[12] The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield pure 4-(2-thienyl)benzoic acid.[12] The structure of the resulting 4-(thiophen-2-yl)benzoic acid (CAS 29886-62-2) can be confirmed by spectroscopic methods.
Step 2: Conversion to 4-(2-Thienyl)Benzoyl Chloride
Causality: The conversion of a carboxylic acid to an acyl chloride is a classic transformation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[13][14][15] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent acylating intermediate.
Caption: Mechanism for Acyl Chloride Formation using Thionyl Chloride.
Detailed Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add 4-(2-thienyl)benzoic acid to the flask.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask, followed by one drop of N,N-dimethylformamide (DMF).[16] Self-Validation: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the solvent.
-
Reaction Execution: Heat the mixture to reflux (approx. 76°C) and stir for 2-4 hours.[16] The reaction is complete when the evolution of gas ceases and the solid carboxylic acid has completely dissolved.
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation). This step must be performed with caution due to the corrosive nature of SOCl₂.
-
Purification: The crude 4-(2-thienyl)benzoyl chloride can be purified by vacuum distillation or recrystallization from an anhydrous non-polar solvent (e.g., hexanes) to yield the final product.
Key Reactions and Applications in Synthesis
The primary utility of 4-(2-thienyl)benzoyl chloride lies in its function as a potent acylating agent.[4] It readily reacts with nucleophiles such as alcohols, amines, and arenes to introduce the 4-(2-thienyl)benzoyl moiety.
Friedel-Crafts Acylation
Causality: The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[17][18] In this reaction, 4-(2-thienyl)benzoyl chloride acts as the electrophile precursor. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride.[19] It coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (or a complex that behaves as such), which is then attacked by the electron-rich aromatic substrate.[19] Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to polysubstitution because the newly introduced acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic attack.[20]
Caption: Generalized Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol:
-
Reaction Setup: In a fume hood, equip an oven-dried, three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet. Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to the flask, followed by an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension in an ice bath. Self-Validation: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also quench the acyl chloride.
-
Reagent Addition: Dissolve the aromatic substrate (1.0 equivalent) and 4-(2-thienyl)benzoyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diaryl ketone product by column chromatography or recrystallization.
Safety, Handling, and Storage
4-(2-Thienyl)benzoyl chloride is a reactive and corrosive chemical that requires careful handling.
-
Hazards: As an acyl chloride, it is corrosive and a lachrymator, causing irritation to the skin, eyes, and respiratory system.[21] It reacts with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[5][22]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[21]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible substances like bases, alcohols, and amines.
Conclusion
4-(2-Thienyl)benzoyl chloride stands out as a crucial intermediate in modern organic synthesis. Its defined structure and predictable reactivity as a potent acylating agent make it an indispensable tool for constructing complex molecules. The robust synthetic protocols detailed in this guide, from its preparation via Suzuki coupling to its application in Friedel-Crafts acylation, provide a reliable framework for its use in the demanding fields of pharmaceutical discovery and materials science. By understanding the causality behind the experimental choices and adhering to rigorous safety protocols, researchers can effectively leverage this versatile building block to advance their scientific objectives.
References
-
PubChem. 4-(2-thienyl)benzoyl chloride (C11H7ClOS). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Benzoyl Chloride in Modern Chemical Synthesis. [Link]
-
Cui, H., & Tao, X. (2009). 4-(2-Thienylmethyleneamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773. [Link]
-
Siswandono, S., & Soekardjo, B. (2012). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Proceeding of International Conference on Drug Development of Natural Resources. [Link]
-
Wikipedia. Benzoyl chloride. [Link]
-
PubChem. Benzoyl chloride. [Link]
-
ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]
- Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.
- Google Patents. RU2291144C1 - Method for preparing benzoyl chloride.
-
Chemistry LibreTexts. The Friedel-Crafts Acylation of Benzene. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemguide. Explaining the Friedel-Crafts acylation of benzene. [Link]
-
National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
YouTube. Reaction of Carboxylic acid with Thionyl chloride. [Link]
-
ResearchGate. 4-(2-Thienylmethyleneamino)benzoic acid. [Link]
-
YouTube. Making benzoyl chloride. [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
NIST WebBook. Benzoyl chloride. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. [Link]
-
YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]
- Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
PrepChem. Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 181132-70-7 CAS MSDS (4-(2-THIENYL)BENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 7. 181132-70-7 Cas No. | 4-(2-thienyl)benzoyl chloride | Apollo [store.apolloscientific.co.uk]
- 8. 4-(2-THIENYL)BENZOYL CHLORIDE CAS#: 181132-70-7 [amp.chemicalbook.com]
- 9. PubChemLite - 4-(2-thienyl)benzoyl chloride (C11H7ClOS) [pubchemlite.lcsb.uni.lu]
- 10. 4-(2-Thienyl)benzenesulfonyl chloride, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. prepchem.com [prepchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
